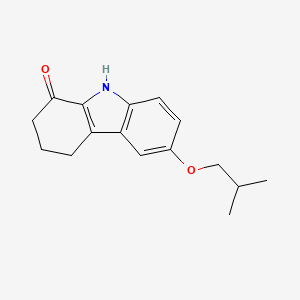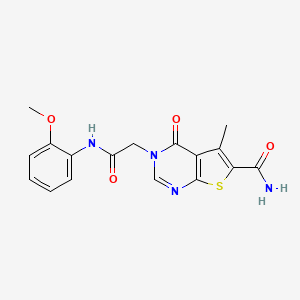![molecular formula C15H13ClFNO3 B5564858 (NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5564858.png)
(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is a useful research compound. Its molecular formula is C15H13ClFNO3 and its molecular weight is 309.72 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime is 309.0567991 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Biodistribution
One application involves the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups for quantitative receptor imaging using positron emission tomography (PET). This study explores the use of fluorine-labeled aldehydes, including compounds structurally related to "3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime," to improve the pharmacokinetics and biodistribution profiles of radiotracers for tumor imaging (Glaser et al., 2008).
Enzymatic Catalysis
Research on chloroperoxidase-catalyzed benzylic hydroxylation highlights the enzyme's ability to oxidize specific substrates, including those with methoxy groups, to their corresponding alcohols and aldehydes. This study underscores the enzyme's selectivity and sensitivity to the presence of electron-withdrawing or donating groups, which could inform the enzymatic manipulation of similar compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Photocatalytic Oxidation
Selective photocatalytic oxidation of benzyl alcohol and its derivatives to corresponding aldehydes has been studied, demonstrating high conversion and selectivity on a TiO2 photocatalyst under an O2 atmosphere. This method, applicable under both UV-light and visible light irradiation, offers insights into the photocatalytic activity that could be applicable to the oxidation of "3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime" and its derivatives (Higashimoto et al., 2009).
Anticancer Activity
The synthesis and anticancer activity of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, underscore the importance of structural modifications in enhancing biological activity. This research could guide the development of anticancer agents using structurally related compounds (Lawrence et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMIZLTVVKZIAI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Phenylpropyl)-5-[6-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)pyridin-3-yl]-1,2,4-oxadiazole](/img/structure/B5564776.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)
![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)
![{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B5564813.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)
![[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B5564823.png)
![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)
![1-[(2E)-3-(1-naphthyl)prop-2-enoyl]pyrrolidine](/img/structure/B5564832.png)
![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)
